3-bromo-2-fluoro-4-methoxybenzene-1-sulfonyl chloride
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Overview
Description
3-bromo-2-fluoro-4-methoxybenzene-1-sulfonyl chloride is an organic compound with the molecular formula C7H5BrClFO3S. It is a derivative of benzene, featuring bromine, fluorine, methoxy, and sulfonyl chloride functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-2-fluoro-4-methoxybenzene-1-sulfonyl chloride typically involves electrophilic aromatic substitution reactions. The process begins with the bromination and fluorination of a methoxybenzene derivative, followed by sulfonylation using chlorosulfonic acid or similar reagents . The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including Friedel-Crafts acylation and subsequent sulfonylation reactions. These methods are optimized for large-scale production, focusing on cost-efficiency and minimizing environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-bromo-2-fluoro-4-methoxybenzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: Commonly involves nucleophilic substitution where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of its functional groups.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: Such as amines, alcohols, and thiols for substitution reactions.
Catalysts: Palladium catalysts for coupling reactions.
Solvents: Organic solvents like dichloromethane and toluene are often used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
3-bromo-2-fluoro-4-methoxybenzene-1-sulfonyl chloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its role in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-bromo-2-fluoro-4-methoxybenzene-1-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive, making it a key site for chemical modifications. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-bromo-4-fluoro-1-methoxybenzene
- 3-bromo-2-fluoro-6-methoxybenzene-1-sulfonyl chloride
- 1-bromo-2-fluoro-4-methoxybenzene
Uniqueness
Properties
CAS No. |
2385021-18-9 |
---|---|
Molecular Formula |
C7H5BrClFO3S |
Molecular Weight |
303.53 g/mol |
IUPAC Name |
3-bromo-2-fluoro-4-methoxybenzenesulfonyl chloride |
InChI |
InChI=1S/C7H5BrClFO3S/c1-13-4-2-3-5(14(9,11)12)7(10)6(4)8/h2-3H,1H3 |
InChI Key |
FVXZEYSFUHTSHZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)S(=O)(=O)Cl)F)Br |
Purity |
95 |
Origin of Product |
United States |
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